molecular formula C17H20F2N2O5 B2742197 Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 312507-41-8

Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2742197
CAS No.: 312507-41-8
M. Wt: 370.353
InChI Key: ZTPCZESYHLPHTL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3,4-tetrahydropyrimidine-5-carboxylate family, characterized by a dihydropyrimidine core with a 2-oxo group, a 6-methyl substituent, and a propan-2-yl ester at position 3. The phenyl ring at position 4 is substituted with a difluoromethoxy group (4-position) and a methoxy group (3-position). These structural features confer unique electronic and steric properties, influencing its biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O5/c1-8(2)25-15(22)13-9(3)20-17(23)21-14(13)10-5-6-11(26-16(18)19)12(7-10)24-4/h5-8,14,16H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPCZESYHLPHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20F2N2O5
  • Molecular Weight : 370.353 g/mol
  • IUPAC Name : propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

Cell Line IC50 (μM) Mechanism of Action
MGC-8035.82Induces apoptosis and inhibits cell migration
A5497.24Increases intracellular ROS levels
T248.76Disrupts mitochondrial membrane potential
HepG26.31Arrests the cell cycle at G0/G1 phase

These results indicate that the compound exhibits promising anticancer properties by inducing apoptosis and affecting cellular mechanisms crucial for cancer progression .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry assays demonstrated that treatment with the compound significantly increased the percentage of apoptotic cells in MGC-803 cell lines.
  • Cell Cycle Arrest : The compound was found to arrest the cell cycle at the G0/G1 phase, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : The increase in ROS levels correlates with enhanced cytotoxicity, suggesting oxidative stress as a contributing factor to cell death .

Case Studies and Research Findings

A notable study published in a peer-reviewed journal demonstrated that derivatives of similar structures exhibited strong antiproliferative activity against various cancer cell lines. The study specifically noted that modifications in the molecular structure significantly impacted the biological activity of these compounds .

Another research highlighted the importance of fluorine substitution in enhancing potency. Compounds with fluorine in specific positions on the phenyl ring showed superior anticancer activity compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to structurally related derivatives (Table 1), focusing on substituent variations and their pharmacological implications.

Table 1: Structural Comparison of Key Analogs

Compound Name R (Position 4 Phenyl) Ester Group (Position 5) 2-Oxo/Thioxo Key References
Target Compound 4-(difluoromethoxy)-3-methoxy Propan-2-yl 2-Oxo
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-ethoxy Methyl 2-Oxo
Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(trifluoromethyl) Methyl 2-Oxo
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-fluoro Ethyl 2-Oxo
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl Methyl 2-Thioxo

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethoxy group in the target compound enhances metabolic stability compared to ethoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing) groups, balancing lipophilicity and resistance to oxidative degradation .
  • 2-Thioxo vs. 2-Oxo : Thioxo analogs (e.g., furan-2-yl derivatives) exhibit stronger antioxidant activity due to sulfur’s radical scavenging capacity, whereas 2-oxo derivatives like the target compound are more common in enzyme inhibition (e.g., thymidine phosphorylase) .

Table 2: Inhibition and Antioxidant Data

Compound Name IC50 (Thymidine Phosphorylase Inhibition, µM) Antioxidant Activity (DPPH IC50, mg/mL)
Target Compound Not reported Not evaluated
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-... 396.7 ± 1.5 N/A
Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-... 322.6 ± 1.6 N/A
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-... N/A 0.6 (Compound 3c)

Key Findings :

  • Thymidine Phosphorylase Inhibition : The ethoxy-phenyl analog (IC50 = 396.7 µM) is less potent than the trifluoromethyl derivative (IC50 = 322.6 µM), suggesting electron-withdrawing groups enhance binding to the enzyme’s active site . The target compound’s difluoromethoxy group may offer intermediate potency, though experimental data are lacking.
  • Antioxidant Activity : Thioxo derivatives (e.g., compound 3c) outperform 2-oxo analogs in radical scavenging, highlighting the critical role of the thione group .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Difluoromethoxy groups resist cytochrome P450-mediated degradation better than methoxy or ethoxy groups, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to minimize by-products?

  • Methodology : The synthesis involves multi-step reactions, typically starting with condensation of substituted benzaldehydes with β-ketoesters under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinones. Subsequent cyclization and functionalization steps introduce the difluoromethoxy and methoxyphenyl groups. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
  • Temperature control : Maintain 60–80°C during condensation to prevent decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity .

Q. How can the structural integrity and stereochemistry be confirmed post-synthesis?

  • Analytical techniques :

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the tetrahydropyrimidine ring conformation and substituent positions .
  • NMR spectroscopy : ¹H and ¹³C NMR verify the absence of tautomeric forms; 2D experiments (COSY, NOESY) confirm spatial proximity of protons (e.g., methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 413.1342) .

Advanced Research Questions

Q. What mechanistic insights explain the role of difluoromethoxy and methoxyphenyl substituents in modulating biological activity?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing effects : The difluoromethoxy group (-OCF₂H) enhances metabolic stability by reducing oxidative metabolism .
  • Hydrogen bonding : Methoxyphenyl substituents engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) .
    • Experimental validation : Competitive inhibition assays (IC₅₀) and molecular dynamics (MD) simulations quantify substituent contributions to binding .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Troubleshooting strategies :

  • Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Orthogonal assays : Confirm activity via fluorescence polarization (binding) and cellular proliferation (functional) assays .
  • Compound stability : Pre-screen for degradation under assay conditions (e.g., pH 7.4, 37°C) using HPLC .

Q. What advanced analytical techniques are recommended for studying stability under varying pH and temperature?

  • Protocol :

  • Forced degradation : Incubate the compound at 40–80°C in buffers (pH 1–13) for 24–72 hours.
  • Analysis :
  • LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the ester group) .
  • DSC/TGA : Determines thermal stability and melting points .

Q. How does the tetrahydropyrimidine core influence pharmacokinetics compared to aromatic pyrimidines?

  • Key differences :

  • Lipophilicity : The saturated ring reduces LogP by ~0.5 units, improving aqueous solubility .
  • Metabolism : Tetrahydropyrimidines resist CYP450-mediated oxidation better than aromatic analogs, extending half-life in vivo .

Q. What strategies resolve regioselectivity challenges during functionalization of the tetrahydropyrimidine ring?

  • Approaches :

  • Protective groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc .
  • Directed C–H activation : Use palladium catalysts to selectively functionalize C6-methyl or C4-aryl positions .

Q. How can in silico modeling guide the design of derivatives with enhanced target binding?

  • Workflow :

  • Molecular docking : Screen virtual libraries against target proteins (e.g., EGFR kinase) to prioritize derivatives .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

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